molecular formula C9H10N2O3 B13871437 Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate

Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate

Cat. No.: B13871437
M. Wt: 194.19 g/mol
InChI Key: SSTIXIKDVWXNCQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position and a methyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate typically involves the reaction of 2-aminopyridine with an appropriate ester. One common method is the condensation reaction between 2-aminopyridine and methyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aminopyridine derivatives.

Scientific Research Applications

Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in esterification reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure but differ in the functional groups attached.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but include a bromine atom and an imidazo ring.

Uniqueness

Methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 3-(2-aminopyridin-3-yl)-3-oxopropanoate

InChI

InChI=1S/C9H10N2O3/c1-14-8(13)5-7(12)6-3-2-4-11-9(6)10/h2-4H,5H2,1H3,(H2,10,11)

InChI Key

SSTIXIKDVWXNCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(N=CC=C1)N

Origin of Product

United States

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